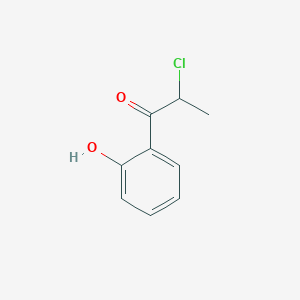

2-Chloro-1-(2-hydroxyphenyl)propan-1-one

Description

2-Chloro-1-(2-hydroxyphenyl)propan-1-one is an aromatic ketone derivative featuring a hydroxyl group at the ortho-position of the phenyl ring and a chlorine atom at the β-carbon of the propanone chain. This structural motif confers unique physicochemical properties, such as hydrogen-bonding capability (via the hydroxyl group) and electrophilic reactivity (via the ketone and chloro groups).

Properties

CAS No. |

74316-25-9 |

|---|---|

Molecular Formula |

C9H9ClO2 |

Molecular Weight |

184.62 g/mol |

IUPAC Name |

2-chloro-1-(2-hydroxyphenyl)propan-1-one |

InChI |

InChI=1S/C9H9ClO2/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6,11H,1H3 |

InChI Key |

MTGBHIRQFIDUBN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1-(2-hydroxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-hydroxyacetophenone with thionyl chloride, which introduces the chlorine atom at the alpha position of the carbonyl group. The reaction is typically carried out under reflux conditions in an inert solvent such as dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted phenylpropanones.

Oxidation: Formation of this compound derivatives with additional functional groups.

Reduction: Formation of 2-chloro-1-(2-hydroxyphenyl)propan-1-ol.

Scientific Research Applications

2-Chloro-1-(2-hydroxyphenyl)propan-1-one has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

Biological Studies: Used in studies to understand its effects on biological systems.

Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-hydroxyphenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 2-Chloro-1-(2-hydroxyphenyl)propan-1-one, differing primarily in substituent groups:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The hydroxyl group in the target compound enhances hydrogen bonding and solubility in polar solvents compared to halogenated analogs like 2-Chloro-1-(3-chlorophenyl)propan-1-one .

- Biological Activity: Pyridinyl derivatives (e.g., 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one) exhibit genotoxicity concerns at high exposures, suggesting that the chloro substituent in the target compound may alter metabolic pathways and toxicity profiles .

Physicochemical Properties

Comparative data for selected properties:

Notes:

- Crystallographic data for analogs (e.g., R factor = 0.038 for the hydrazinylidene derivative) suggest that structural modifications significantly impact packing efficiency and crystal lattice energy .

Biological Activity

2-Chloro-1-(2-hydroxyphenyl)propan-1-one, a compound belonging to the chalcone family, has garnered attention for its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chloro substituent and a hydroxyl group on the aromatic ring, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chalcones, including this compound. It has been shown to exhibit significant inhibitory effects against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.25 µg/mL | 0.5 µg/mL |

| Escherichia coli | 0.5 µg/mL | 1.0 µg/mL |

| Candida albicans | 0.75 µg/mL | 1.5 µg/mL |

These findings suggest that the compound has promising applications in treating infections caused by resistant strains of bacteria and fungi .

Antioxidant Activity

Chalcones are also recognized for their antioxidant properties. In vitro assays have demonstrated that this compound exhibits significant radical scavenging activity.

- DPPH Radical Scavenging Activity : The compound showed an IC50 value of 30 µg/mL, indicating its effectiveness in neutralizing free radicals.

- ABTS Assay : The antioxidant capacity was further confirmed with an ABTS assay, where it exhibited a strong reduction capacity comparable to standard antioxidants like ascorbic acid .

Anti-inflammatory Effects

The anti-inflammatory potential of chalcones has been extensively studied. This compound demonstrated the ability to inhibit pro-inflammatory cytokines in cell cultures.

- Cytokine Inhibition : The compound reduced TNF-alpha and IL-6 levels significantly in lipopolysaccharide-stimulated macrophages.

- Mechanism of Action : It is believed that the inhibition occurs via the NF-kB signaling pathway, which plays a crucial role in inflammation .

Case Studies and Research Findings

Several studies have explored the pharmacological properties of chalcones similar to this compound:

- Antiviral Activity : A study demonstrated that chalcone derivatives effectively inhibit viral replication by targeting viral enzymes such as proteases and polymerases, suggesting potential applications in antiviral drug development .

- Cytotoxicity Against Cancer Cells : Research indicated that this compound exhibits cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), with IC50 values ranging from 15 to 25 µM .

- Synergistic Effects : When combined with other antimicrobial agents, this compound displayed synergistic effects, enhancing overall efficacy against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.